N-[2-(2-methoxyphenoxy)ethyl]-2-(5-methyl-1H-tetrazol-1-yl)benzamide
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Overview
Description
N-[2-(2-methoxyphenoxy)ethyl]-2-(5-methyl-1H-tetrazol-1-yl)benzamide is a complex organic compound that features a benzamide core linked to a tetrazole ring and a methoxyphenoxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-methoxyphenoxy)ethyl]-2-(5-methyl-1H-tetrazol-1-yl)benzamide typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through a click chemistry approach, which involves the reaction of azides with alkynes under copper-catalyzed conditions.
Attachment of the Methoxyphenoxyethyl Group: This step involves the reaction of 2-methoxyphenol with ethylene oxide to form 2-(2-methoxyphenoxy)ethanol, which is then converted to the corresponding bromide.
Coupling with Benzamide: The final step involves the coupling of the bromide with 2-(5-methyl-1H-tetrazol-1-yl)benzamide under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the click chemistry step and automated systems for the coupling reactions to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-methoxyphenoxy)ethyl]-2-(5-methyl-1H-tetrazol-1-yl)benzamide can undergo various types of chemical reactions:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The bromide in the intermediate can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group would yield an aldehyde or carboxylic acid, while substitution reactions could yield various derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The unique structural features of this compound make it a candidate for use in the development of new materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It can be used in studies to understand the interactions between small molecules and biological macromolecules, such as proteins or DNA.
Mechanism of Action
The mechanism of action of N-[2-(2-methoxyphenoxy)ethyl]-2-(5-methyl-1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylate group in biological systems, allowing it to bind to enzymes or receptors that recognize carboxylates. This binding can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Tetrazole Derivatives: Compounds like 5-phenyltetrazole and 5-methyltetrazole share the tetrazole ring structure and exhibit similar chemical properties.
Benzamide Derivatives: Compounds such as N-(2-hydroxyethyl)benzamide and N-(2-chloroethyl)benzamide share the benzamide core and have similar reactivity.
Uniqueness
N-[2-(2-methoxyphenoxy)ethyl]-2-(5-methyl-1H-tetrazol-1-yl)benzamide is unique due to the combination of the tetrazole ring and the methoxyphenoxyethyl group. This combination imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable compound for research and development.
Properties
Molecular Formula |
C18H19N5O3 |
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Molecular Weight |
353.4 g/mol |
IUPAC Name |
N-[2-(2-methoxyphenoxy)ethyl]-2-(5-methyltetrazol-1-yl)benzamide |
InChI |
InChI=1S/C18H19N5O3/c1-13-20-21-22-23(13)15-8-4-3-7-14(15)18(24)19-11-12-26-17-10-6-5-9-16(17)25-2/h3-10H,11-12H2,1-2H3,(H,19,24) |
InChI Key |
WNVCHUBNUYFKTB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=NN1C2=CC=CC=C2C(=O)NCCOC3=CC=CC=C3OC |
Origin of Product |
United States |
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